molecular formula C8H8N4 B1623126 1H-Benzimidazole-2-carboximidamide CAS No. 69006-93-5

1H-Benzimidazole-2-carboximidamide

Cat. No.: B1623126
CAS No.: 69006-93-5
M. Wt: 160.18 g/mol
InChI Key: DKMZVRTWQBZKME-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Heterocyclic Chemistry

The benzimidazole unit, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry. nih.govijdrt.com This aromatic bicyclic system is not merely a synthetic curiosity; it is a "privileged structure," a term used to describe molecular frameworks that are recurrent in biologically active compounds. nih.govnih.gov Its prevalence is notable in a wide array of pharmaceuticals, demonstrating its versatility as a pharmacophore. nih.govnih.gov

The chemical nature of the benzimidazole core is characterized by its amphoteric properties, possessing both acidic and basic characteristics due to the N-H group in the imidazole ring. nih.govijdrt.com This feature allows for the formation of various salts and facilitates interactions with biological targets. nih.gov The structural rigidity and potential for substitution at multiple positions on the benzimidazole ring have enabled chemists to create extensive libraries of derivatives. nih.govnih.gov These derivatives have been investigated for a wide spectrum of pharmacological activities. nih.govnih.gov The discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12 further solidified the importance of this heterocyclic system in biochemical processes. nih.gov

Academic Context of Amidine Functionalities in Organic Molecules

The amidine group, characterized by the -C(=NH)NH2 functional group, is a nitrogen analog of a carboxylic acid and imparts distinct chemical properties to a molecule. umich.edu Amidines are generally strong bases, with the protonation typically occurring at the imino nitrogen to form a resonance-stabilized amidinium ion. umich.edu This basicity and the ability to form stable cations are key aspects of their reactivity and interaction with other molecules.

In the academic realm, amidines are recognized as valuable building blocks in the synthesis of various heterocyclic compounds. semanticscholar.org Their reactivity makes them suitable for constructing complex molecular architectures of biological and material science relevance. semanticscholar.org The amidine moiety can act as a hydrogen bond donor-acceptor pair, a property that is leveraged in the design of catalysts and functional materials. semanticscholar.org The synthesis of amidines can be achieved through several routes, including the reaction of nitriles with amines or the transformation of amides. semanticscholar.org

Historical Development and Evolution of Research on 1H-Benzimidazole-2-carboximidamide and Related Systems

The first synthesis of a benzimidazole derivative was reported in 1872. scholarsresearchlibrary.com However, significant interest in the benzimidazole scaffold among researchers grew substantially after it was identified as a key component of vitamin B12. nih.gov This discovery spurred the exploration of a vast number of benzimidazole derivatives for various applications. nih.gov

Early research on benzimidazoles often focused on their synthesis and the investigation of their fundamental chemical properties. The Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, became a common method for preparing 2-substituted benzimidazoles. scholarsresearchlibrary.comorganic-chemistry.org Over the years, numerous modifications and new synthetic strategies have been developed to improve yields, efficiency, and substrate scope. organic-chemistry.org

PropertyValueSource
IUPAC Name1H-benzimidazole-2-carbaldehyde nih.gov
Molecular FormulaC8H6N2O nih.gov
Molecular Weight146.15 g/mol nih.gov
InChIKeyDQOSJWYZDQIMGM-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZVRTWQBZKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421992
Record name 1H-BENZIMIDAZOLE-2-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69006-93-5
Record name 1H-BENZIMIDAZOLE-2-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Guanylbenzimidazole
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Advanced Synthetic Methodologies and Derivatization Strategies for 1h Benzimidazole 2 Carboximidamide

Direct Synthesis Approaches to the 1H-Benzimidazole-2-carboximidamide Scaffold

Direct synthesis methods offer a streamlined route to the this compound core, primarily through the formation of the benzimidazole (B57391) ring system from acyclic precursors.

Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives

A cornerstone in benzimidazole synthesis is the condensation reaction between an o-phenylenediamine derivative and a suitable one-carbon electrophile. researchgate.netsemanticscholar.org This approach is widely adaptable for creating a diverse range of 2-substituted benzimidazoles. ias.ac.innih.gov The reaction typically involves heating the reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration process. semanticscholar.orgorientjchem.org Various aldehydes and carboxylic acids can be employed to introduce the desired substituent at the 2-position. orientjchem.orgnih.gov For instance, the reaction of o-phenylenediamine with various carbonyl compounds in the presence of ammonium (B1175870) chloride as a catalyst has been shown to produce benzimidazole derivatives in good yields. nih.gov The use of microwave irradiation has been found to significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govfigshare.com

ReactantsCatalyst/ConditionsProductYield (%)
o-Phenylenediamine, BenzaldehydeNH4Cl, CHCl3, rt, 4h2-Phenyl-1H-benzo[d]imidazole94
o-Phenylenediamine, Various AldehydesL-Proline, H2O, reflux2-Substituted-1H-benzimidazolesGood to Excellent
Substituted o-Phenylenediamine, DMFButanoic acid, Microwave1H-Benzimidazole derivativesGood to Excellent
o-Phenylenediamine, Carboxylic Acidsp-TSOH, Toluene, reflux2-Substituted-benzimidazolesHigh

Cyclization Reactions for Benzimidazole Ring Formation

The intramolecular cyclization of appropriately substituted ortho-aminoanilines is another powerful strategy for constructing the benzimidazole ring. A notable example involves the copper-catalyzed coupling of aqueous ammonia (B1221849) with 2-iodoacetanilides, followed by an in situ cyclization under acidic conditions to yield substituted 1H-benzimidazoles. organic-chemistry.org This method tolerates a variety of functional groups, making it a versatile tool for synthesizing structurally diverse benzimidazoles. organic-chemistry.org Another approach involves the potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles, which proceeds without the need for transition metals. rsc.org Furthermore, gold-catalyzed synthesis from 2-nitroanilines and carbon dioxide in the presence of hydrogen has been reported, where the reaction proceeds through the formation of o-phenylenediamine followed by cyclization. rsc.org

Precursor-Based Synthesis and Functional Group Interconversion

This section details methods where a pre-formed benzimidazole ring is functionalized to introduce the carboximidamide group.

Pinner Reaction and Nitrile Precursors to Amidine Functionality

The Pinner reaction is a classic and highly effective method for converting nitriles into imidates, which are direct precursors to amidines. wikipedia.orgorganic-chemistry.org This reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt can then be reacted with ammonia or an amine to furnish the desired amidine. wikipedia.org The synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones has been successfully achieved using the Pinner reaction strategy, where α-mono- and α,α-disubstituted ethyl cyanoacetates were converted into the corresponding carboxyimidate salts as key intermediates. nih.gov

A general representation of the Pinner reaction for the synthesis of this compound would start with 1H-benzimidazole-2-carbonitrile. This nitrile precursor, upon treatment with an alcohol (e.g., ethanol) and HCl, would yield the corresponding ethyl imidate hydrochloride. Subsequent reaction with ammonia would then produce this compound.

Starting MaterialReagentsIntermediateFinal Product
1H-Benzimidazole-2-carbonitrile1. EtOH, HCl 2. NH3Ethyl 1H-benzimidazole-2-carboximidate hydrochlorideThis compound

Transformation of Carboxylic Acid Derivatives to Amidines

The conversion of carboxylic acid derivatives, such as esters or acyl chlorides, into amidines provides another synthetic route. One approach involves the direct amidation of a carboxylic acid. For instance, a one-pot method for converting carboxylic acids to amides using the Deoxo-Fluor reagent has been described. nih.gov This involves activating the carboxylic acid, which can then react with an amine. While this directly yields an amide, further transformation would be required to obtain the amidine.

A more direct route from a carboxylic acid to an amidine is not straightforward and often involves multiple steps. However, a patented process describes the preparation of imidazole-2-carboxylic acids by reacting the corresponding imidazole (B134444) with carbon dioxide under superatmospheric pressure in the presence of a base. google.com This 2-carboxybenzimidazole could then potentially be converted to the corresponding amide and subsequently to the amidine.

Routes from Halogenated Benzimidazoles and Amines

The functionalization of a pre-existing benzimidazole scaffold can also be achieved starting from a halogenated derivative. For example, a 2-chlorobenzimidazole (B1347102) can serve as a versatile intermediate. derpharmachemica.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution by various amines. While direct conversion to a carboximidamide in a single step from a 2-halobenzimidazole is not a standard transformation, a multi-step sequence could be envisioned. For instance, displacement of the halide with cyanide would lead to the 2-carbonitrile, a precursor for the Pinner reaction as described in section 2.2.1.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to introduce an amino group, which could then be further elaborated. Copper-catalyzed N-arylation reactions are also well-established for forming C-N bonds in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org

Regioselective Functionalization and Derivatization at Benzimidazole Positions

The benzimidazole scaffold, a privileged structure in medicinal chemistry, offers multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. The strategic derivatization at the nitrogen atoms (N-1 and N-3), the C2-position, and the benzene (B151609) ring of the this compound core is crucial for developing novel compounds with enhanced therapeutic potential.

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the benzimidazole ring are primary targets for alkylation and acylation, significantly influencing the molecule's lipophilicity and interaction with biological targets. nih.gov

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modulate the properties of benzimidazole derivatives. nih.gov A sustainable approach for N-1 alkylation utilizes an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, avoiding volatile organic solvents. This method has proven effective for various imidazole and benzimidazole derivatives, yielding products in shorter reaction times. For instance, the reaction of benzimidazoles with alkyl halides in a 50% aqueous NaOH-SDS medium provides high yields of N-1 alkylated products. While reactive alkyl halides allow the reaction to proceed at ambient temperatures, less reactive ones may require heating to 55-60°C. It has been observed that using more than two equivalents of an alkyl halide at 60°C can lead to N-alkylation induced ring opening of the benzimidazole heterocyclic ring.

A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to enhance their lipophilicity. nih.gov The synthesis involves the reaction of 1H-benzimidazole derivatives with substituted halides in the presence of a base. nih.gov The disappearance of the N-H stretching vibration in FTIR spectra and the appearance of sp3 C-H stretching at frequencies below 3000 cm⁻¹ confirm the N-alkylation. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the benzimidazole ring. Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids can be achieved using CuBr as the catalyst and pyridine (B92270) as the base, resulting in the formation of tertiary amides. rsc.org Another method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride to produce N-acylsulfonamides in good yields. researchgate.net This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare. researchgate.net

Table 1: N-Alkylation of Benzimidazoles in 50% aq. NaOH-SDS medium
EntrySubstrateAlkylating AgentProductTime (min)Yield (%)Reference
1BenzimidazoleBenzyl bromideN-1-Benzylbenzimidazole1096
22-MethylbenzimidazoleBenzyl bromide1-Benzyl-2-methylbenzimidazole1094
32-PhenylbenzimidazoleBenzyl bromide1-Benzyl-2-phenylbenzimidazole1588
45,6-Dimethylbenzimidazole (B1208971)Benzyl bromide1-Benzyl-5,6-dimethylbenzimidazole1592
5BenzimidazoleAllyl bromideN-1-Allylbenzimidazole1095

C2-Substitution Pattern Modifications

The C2 position of the benzimidazole ring is a key site for introducing diverse substituents to explore structure-activity relationships. A variety of synthetic methods have been developed to achieve C2-functionalization.

One common approach involves the condensation of o-phenylenediamines with aldehydes. sphinxsai.comias.ac.in This reaction can be catalyzed by various agents, including zinc acetate (B1210297) at room temperature, which provides excellent yields. sphinxsai.com Another efficient method utilizes sodium metabisulfite (B1197395) (Na2S2O5) as an oxidizing agent in a mixture of ethanol (B145695) and water, allowing the reaction to proceed under mild conditions with high yields. nih.govias.ac.in

Furthermore, enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-dienes as pronucleophiles. nih.gov This method overcomes the inherent selectivity for N-allylation by employing electrophilic N-OPiv benzimidazoles, thus enabling functionalization at the C2 position. nih.gov

Remote Substitutions on the Benzene Moiety

Modifications on the benzene portion of the benzimidazole ring, often at the 5- and 6-positions, play a significant role in altering the electronic properties and biological activity of the resulting compounds. nih.govnih.gov

The synthesis of these derivatives often starts with appropriately substituted o-phenylenediamines. For example, 4-chloro-o-phenylenediamine and 4-nitro-o-phenylenediamine (B140028) can be condensed with various aromatic aldehydes to produce 6-chloro and 6-nitro-1H-benzimidazole derivatives, respectively. nih.gov The nature of the substituent on the benzene ring, whether electron-donating or electron-withdrawing, can influence the regioselectivity of subsequent reactions. academie-sciences.fr For instance, in the three-component synthesis of fused benzimidazoles, substrates with electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like carboxylic acid have shown high regioselectivity. academie-sciences.fr

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to develop more environmentally friendly and efficient processes.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free synthesis of benzimidazoles has been achieved by reacting 1,2-diamines with aldehydes using a metal coordinate complex like K4[Fe(CN)6] as a catalyst. sphinxsai.com This method proceeds via the oxidation of the carbon-nitrogen bond and is considered a green, mild, and inexpensive process. sphinxsai.com

Water, being a benign solvent, has also been explored for benzimidazole synthesis. A straightforward method for synthesizing the benzimidazole ring system involves a base-mediated intramolecular N-arylation reaction of N-(2-haloaryl) amidines in water at 100 °C, which notably does not require any additional catalyst. mdpi.com Microwave irradiation in the presence of an ionic liquid like [BMIM]HSO4 has also been employed for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, offering high yields and significantly reduced reaction times. mdpi.com

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a catalyst for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, resulting in high yields and shorter reaction times. nih.gov The catalyst can also be recycled. nih.gov

Ammonium chloride, an inexpensive and environmentally benign catalyst, has been used for the condensation reaction between o-phenylenediamine and various carbonyl compounds, yielding benzimidazole derivatives in the range of 75-94%. jyoungpharm.org Furthermore, erbium triflate (Er(OTf)3) has been utilized as a recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles in water, providing high yields in short reaction times. mdpi.com

Table 2: Green Synthesis Approaches for Benzimidazole Derivatives
MethodCatalyst/ReagentSolventConditionsKey AdvantagesReference
CondensationK4[Fe(CN)6]Solvent-free-Mild, inexpensive, green sphinxsai.com
Intramolecular N-arylationK2CO3Water100 °CCatalyst-free, environmentally friendly mdpi.com
Condensation[BMIM]HSO4Ionic LiquidMicrowave irradiationHigh yields, reduced reaction time mdpi.com
CyclocondensationZnO-NPsEthanol70 °CHigh yields, short reaction time, recyclable catalyst nih.gov
CondensationNH4Cl--Inexpensive, good yields jyoungpharm.org
CondensationEr(OTf)3Water1-2 °C or 80 °CHigh yields, short reaction time, recyclable catalyst mdpi.com

Sophisticated Spectroscopic and Structural Elucidation Studies of 1h Benzimidazole 2 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Benzimidazole-2-carboximidamide, a combination of 1D and 2D NMR techniques would be essential for unambiguous signal assignment.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

In a typical ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring system would exhibit characteristic chemical shifts. The four aromatic protons on the benzene (B151609) portion of the molecule would likely appear as two sets of multiplets or as a complex AA'BB' system, typically in the range of δ 7.2-7.8 ppm, a region common for benzimidazole protons. chemicalbook.comresearchgate.net The N-H proton of the imidazole (B134444) ring is expected to be a broad singlet at a higher chemical shift, potentially above δ 12 ppm, as is characteristic for such protons in benzimidazole systems. researchgate.net

The protons of the carboximidamide group (-C(=NH)NH₂) would also produce distinct signals. The NH and NH₂ protons would be observable as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The molecule possesses eight distinct carbon environments. The carbon of the C=N group in the carboximidamide moiety is expected to be the most downfield signal, likely appearing in the range of δ 150-160 ppm. The C2 carbon of the benzimidazole ring, to which the amidine group is attached, would also be significantly downfield. The carbons of the benzene ring would appear in the aromatic region (δ 110-140 ppm). Studies on similar benzimidazole structures support these general chemical shift ranges. chemicalbook.comresearchgate.netnih.gov

Advanced 2D NMR Techniques (COSY, NOESY)

Two-dimensional NMR experiments are indispensable for confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. It would be expected to show correlations between adjacent aromatic protons on the benzene ring, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. NOESY would be critical for confirming the spatial relationship between the protons of the carboximidamide group and the protons at the 7-position of the benzimidazole ring, thereby confirming the geometry around the C2-substituent bond.

Vibrational and Mass Spectrometric Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show several key absorption bands:

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H groups of the imidazole ring and the amidine moiety. nih.govresearchgate.net

C=N Stretching: A strong absorption band around 1640-1670 cm⁻¹ for the C=N double bond of the imidamide group and the imidazole ring.

Aromatic C-H Stretching: Signals typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₈N₄. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the molecular formula. Mass spectrometry of the parent 1H-Benzimidazole shows a molecular ion peak corresponding to its formula, C₇H₆N₂, confirming the stability of the benzimidazole core under ionization. nist.gov

Scientific Data on this compound Remains Elusive in Publicly Accessible Research

Efforts to locate specific data pertaining to the liquid chromatography-mass spectrometry (LC-MS) analysis for purity and identity, as well as X-ray crystallographic data—including crystal packing, unit cell parameters, intramolecular geometries, and intermolecular interactions—for this compound have been unsuccessful.

While extensive research exists for related compounds such as 1H-benzimidazole-2-carboxamide and 1H-benzimidazole-2-carboxylic acid, this information cannot be extrapolated to the specific carboximidamide derivative as per the focused requirements of the requested article. The functional group difference, from a carboxamide (-C(=O)NH₂) or a carboxylic acid (-C(=O)OH) to a carboximidamide (-C(=NH)NH₂), significantly alters the chemical properties, including molecular geometry, crystal packing, and mass spectrometric behavior.

General methodologies for the LC-MS/MS analysis of benzimidazole-containing compounds are well-documented in the literature. researchgate.netnih.govresearchgate.net These methods typically involve reverse-phase chromatography coupled with tandem mass spectrometry, often using electrospray ionization (ESI) in positive ion mode. researchgate.netnih.gov However, specific parameters such as retention time, precursor and product ion m/z values, and fragmentation patterns are unique to each compound and are not published for this compound.

Similarly, crystallographic studies have been performed on numerous benzimidazole derivatives, providing insights into their solid-state structures. researchgate.netresearchgate.netias.ac.inchemicalbook.com These studies detail how molecules pack in the crystal lattice and the nature of their intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their material properties. nih.govmdpi.com For example, the crystal structure of the related 1H-benzimidazole-2-carboxamide reveals a planar molecule that forms a two-dimensional network through hydrogen bonds. researchgate.net However, without a specific crystallographic study of this compound, no factual data can be presented for its unit cell, molecular conformation, or specific intermolecular bond distances and angles.

The absence of this specific data in accessible scientific literature prevents the generation of a detailed and accurate article on the sophisticated spectroscopic and structural elucidation of this compound at this time. Further original research would be required to produce the experimental results needed to populate the requested sections.

Advanced Computational and Theoretical Chemistry Studies on 1h Benzimidazole 2 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 1H-Benzimidazole-2-carboximidamide.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of this compound. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of the molecule corresponding to the minimum energy state can be determined. mdpi.com

The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (benz)1.39 - 1.41
C-N (imidazole)1.33 - 1.38105 - 110
C=N (imidamide)~1.30
C-N (imidamide)~1.35
N-H~1.01
C-C-C (benz)118 - 121
C-N-C (imidazole)~108
N-C-N (imidamide)~120
Benzene-Imidazole~0

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of this compound. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the molecule's stability. A larger energy gap suggests higher stability and lower reactivity. indexcopernicus.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the benzimidazole (B57391) ring system, while the LUMO may be distributed over the carboximidamide group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the imidazole (B134444) and carboximidamide groups, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons, making them susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within this compound. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, the stabilization energies associated with these delocalizations can be quantified.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Flexibility

Molecular dynamics simulations can be employed to explore the conformational landscape and flexibility of this compound. researchgate.net By simulating the motion of the molecule over time, the accessible conformations and the energy barriers between them can be identified.

A key aspect to investigate would be the rotational barrier around the single bond connecting the carboximidamide group to the benzimidazole ring. The planarity and rotational freedom of this bond would influence the molecule's ability to interact with biological targets. The simulation would track the fluctuations in bond lengths, bond angles, and dihedral angles to provide a measure of the molecule's flexibility.

Solvent Effects on Molecular Behavior

The surrounding solvent medium can significantly influence the electronic structure, stability, and reactivity of a solute molecule like this compound. Computational chemistry offers powerful tools to simulate and predict these effects.

Theoretical studies on related benzimidazole-2-carboxamides have employed Density Functional Theory (DFT) calculations to rationalize their properties. nih.govnih.gov To account for the influence of the solvent, these studies often utilize implicit solvent models, such as the SMD (Solvation Model based on Density) polarizable continuum model. nih.gov This approach represents the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of molecular properties in environments that mimic experimental conditions, such as in ethanol (B145695) (ε = 24.852). nih.gov

The analysis of solvent effects on the absorption and fluorescence spectra of benzimidazole derivatives, a phenomenon known as solvatochromism, reveals changes in the energy gap between the ground and excited states. nih.gov For some derivatives, an increase in solvent polarity can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum, which is indicative of a π-π* transition and suggests an increase in the dipole moment from the ground to the excited state. nih.gov This implies that polar solvents can stabilize the more polar excited state to a greater extent than the ground state. Computational studies on similar heterocyclic systems have shown that while solvent polarity can influence molecular stability, the frontier molecular orbital (FMO) energy gap may remain relatively consistent across different solvents, indicating a fundamental structural stability. nih.gov These findings suggest that the molecular behavior of this compound is likewise susceptible to its solvent environment, a critical consideration for designing applications where it may be used in various solutions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the benzimidazole class, QSAR studies are instrumental in designing and optimizing new derivatives for various therapeutic targets. biointerfaceresearch.comnih.gov

Predictive Models for Molecular Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Also known as connectivity indices, these are derived from the 2D representation of the molecule and describe aspects like branching and molecular shape. researchgate.net

Thermodynamic Descriptors: These include properties like heats of formation and entropies.

In QSAR studies of benzimidazole derivatives, these descriptors are used to build predictive models using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). biointerfaceresearch.comnih.gov For instance, a 3D-QSAR study on benzimidazole carboxamide derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models based on steric and electrostatic fields. nih.gov These models provide insights into which structural features are crucial for biological activity, guiding the synthesis of more potent compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Benzimidazole Derivatives This table is a representative compilation from multiple sources and does not imply that all descriptors were used in a single study.

Descriptor CategorySpecific DescriptorDescriptionReference
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital protoqsar.comresearchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital protoqsar.comresearchgate.net
Dipole MomentMeasure of the net molecular polarity nih.gov
Steric Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule biointerfaceresearch.com
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance researchgate.net
Topological Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule researchgate.net
Connectivity Index (χ)Describes the degree of branching in a molecule researchgate.net
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water japtronline.com

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous statistical validation is a critical step in the modeling process. Several statistical parameters are used to assess the quality of a QSAR model:

Coefficient of determination (r²): This parameter measures the goodness-of-fit of the model, indicating the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. nih.gov

Cross-validated coefficient (q² or r²cv): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A high q² (e.g., > 0.5) suggests the model is robust and not overfitted. researchgate.netnih.gov

External validation (pred_r²): The most stringent test of a model's predictive power involves using it to predict the activity of an external set of compounds not used in model development. A high pred_r² value confirms the model's utility for new molecules.

Standard error of estimate (r²se or q²se): Lower values indicate a better model, reflecting a smaller difference between predicted and experimental data. researchgate.net

Studies on benzimidazole carboxamides have reported robust 3D-QSAR models with high statistical significance, such as a CoMFA model with an r² of 0.913 and a q² of 0.743, and a CoMSIA model with an r² of 0.869 and a q² of 0.734. nih.gov These values indicate that the generated models are statistically significant and possess good predictive capabilities.

In Silico Prediction of Molecular Properties for Research Design

Computational methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of new chemical entities. This in silico approach helps to identify and eliminate compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, or excretion (ADME) profiles, thereby saving significant time and resources. nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

For a compound like this compound, predicting its ADME properties is crucial for assessing its drug-likeness. Various computational tools and rules are employed for this purpose:

Lipinski's Rule of Five: This rule of thumb evaluates drug-likeness and potential for oral bioavailability based on molecular weight (MW < 500 Da), lipophilicity (logP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). japtronline.com Studies on benzimidazole-based hybrids have shown that many derivatives comply with this rule. nih.govnih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and transport. Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. nih.gov

Aqueous Solubility (logS): Solubility is a critical factor for drug absorption. This parameter is often predicted computationally.

Human Intestinal Absorption (HIA): In silico models can predict the percentage of a compound that will be absorbed from the human intestine.

In silico ADME studies on various benzimidazole derivatives, including carboxamidines and carboxamides, have been performed using online platforms like SwissADME and preADMET. japtronline.comresearchgate.netresearchgate.net These studies predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are critical for metabolism.

Table 2: Representative Predicted ADME Properties for Benzimidazole Derivatives This table presents a generalized set of parameters and typical value ranges based on computational studies of various benzimidazole derivatives. It is for illustrative purposes and does not represent specific data for this compound.

ADME ParameterDescriptionFavorable Range/ValueReference
Molecular Weight ( g/mol ) Size of the molecule< 500 japtronline.com
LogP Lipophilicity (Octanol/Water Partition Coefficient)< 5 japtronline.com
Hydrogen Bond Donors Number of O-H and N-H bonds< 5 nih.gov
Hydrogen Bond Acceptors Number of N and O atoms< 10 nih.gov
TPSA (Ų) Topological Polar Surface Area< 140 nih.gov
Human Intestinal Absorption (%) Predicted absorption from the gutHigh researchgate.net
Blood-Brain Barrier Permeant Ability to cross into the central nervous systemYes/No researchgate.net
CYP450 Inhibitor Potential to inhibit key metabolic enzymesYes/No researchgate.net

By leveraging these computational approaches, researchers can effectively design and prioritize novel benzimidazole compounds, including derivatives of this compound, with optimized biological activity and favorable pharmacokinetic profiles for further experimental investigation.

Molecular Interactions of 1h Benzimidazole 2 Carboximidamide with Biological Targets

Enzyme Inhibition Mechanisms and Molecular Docking Studies

The following sections outline the current understanding of the molecular interactions between 1H-Benzimidazole-2-carboximidamide and specific biological targets.

Interaction with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

There is currently no specific scientific literature available that details the direct interaction, inhibition mechanisms, or molecular docking studies of this compound with either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). While numerous studies have explored the potent inhibitory activities of various benzimidazole (B57391) derivatives against these cholinesterase enzymes, this research does not extend to the specific unsubstituted this compound.

Modulation of Kinase Activity (e.g., CK2, TAO2, EGFR)

Specific data on the modulation of kinase activity, including enzymes such as Casein Kinase 2 (CK2), Thousand-and-one amino acid kinase 2 (TAO2), or Epidermal Growth Factor Receptor (EGFR), by this compound is not present in the current body of scientific research. The broader class of benzimidazole compounds has been investigated for kinase inhibition, but specific findings for this compound are absent.

Inhibition of Topoisomerase Enzymes

While general patent literature lists "Topoisomerase Proteins" in association with a broad class of compounds that includes this compound, there are no dedicated studies or specific data available that describe its mechanism of inhibition or molecular interactions with topoisomerase enzymes.

Interaction with Monoamine Oxidase (MAO) Isoforms

Detailed studies concerning the interaction of this compound with Monoamine Oxidase (MAO) isoforms are not available in the peer-reviewed literature. Research on other benzimidazole derivatives has shown interactions with MAO, but these findings cannot be directly attributed to this compound.

Modulation of Inflammatory Pathway Enzymes (e.g., COX, 5-LOX)

There is no available research that investigates the modulatory effects of this compound on key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) or 5-Lipoxygenase (5-LOX).

Binding to Dipeptidyl Peptidase III (DPP III)

Currently, there are no scientific publications that report on the binding affinity or inhibitory activity of this compound specifically towards Dipeptidyl Peptidase III (DPP III).

Nucleic Acid Binding and Modulation

The benzimidazole scaffold, being a structural isostere of purine (B94841) bases, has the inherent ability to interact with biopolymers like nucleic acids. This interaction is a cornerstone of the therapeutic potential attributed to many benzimidazole derivatives.

Benzimidazole derivatives have been extensively studied for their DNA binding properties, which are crucial for their anticancer and antimicrobial activities. The primary modes of interaction with DNA include intercalation, groove binding, and electrostatic interactions. tandfonline.comrsc.org The specific mode of binding is often dictated by the nature and position of substituents on the benzimidazole ring. rsc.org

Studies have shown that the planarity and aromatic surface area of the benzimidazole ligand are critical for effective intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This is often stabilized by π–π stacking interactions. tandfonline.com On the other hand, non-intercalative binding in the minor or major grooves of the DNA is also a common mechanism. For instance, derivatives similar to the well-known minor groove binder Hoechst 33258, which possesses a bis-benzimidazole structure, show a preference for AT-rich regions of the DNA minor groove. nih.gov

The binding affinity of these compounds to DNA can be quantified by their binding constants (Kb). For example, certain benzimidazole Schiff base metal complexes have demonstrated strong DNA binding affinities, with Kb values indicating moderate to strong interactions. rsc.org Spectroscopic techniques such as UV-Vis and circular dichroism, along with thermal denaturation assays, are commonly employed to confirm and characterize these binding events. tandfonline.comnih.gov

Table 1: DNA Binding Constants of Selected Benzimidazole Derivatives

Ligand L1: (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol Ligand L2: (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-ol

While DNA is a more common target for benzimidazole derivatives, interactions with RNA are also being explored. nih.gov The modulation of RNA synthesis can occur through various mechanisms, including the direct binding to RNA structures or the inhibition of enzymes essential for RNA synthesis, such as RNA polymerases or helicases. nih.govyoutube.com

For instance, certain N-alkyl derivatives of benzotriazole (B28993) and benzimidazole have been shown to inhibit the NTPase/helicase activity of the hepatitis C virus (HCV), which is crucial for viral RNA replication. nih.gov Although these compounds were more effective when DNA was used as a substrate, it highlights the potential for benzimidazoles to interfere with processes involving RNA. nih.gov More recent studies on amidinobenzimidazole derivatives have also investigated their binding affinity for both DNA and RNA, suggesting that RNA can be a viable target for this class of compounds. tandfonline.comnih.govnih.gov The development of small molecules that can selectively recognize and bind to specific RNA structures is a growing area of research with significant therapeutic potential. nih.gov

Protein-Ligand Interaction Dynamics at a Molecular Level

A significant number of benzimidazole derivatives exhibit potent anticancer and anthelmintic activity by targeting tubulin, a key protein in the formation of microtubules. nih.gov Microtubules are dynamic structures essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov

Benzimidazoles typically inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. nih.gov This binding prevents the necessary conformational changes in the tubulin dimers, thereby disrupting the assembly of microtubules. nih.gov This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.gov The inhibitory effect of these compounds can be evaluated in vitro by monitoring the polymerization of purified tubulin. nih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of benzimidazole derivatives within the colchicine-binding site, revealing key interactions with amino acid residues that stabilize the ligand-protein complex. nih.gov

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected Benzimidazole Derivatives

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antibacterial agents that target novel pathways. Penicillin-binding proteins (PBPs) are crucial enzymes in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. mdpi.comorientjchem.org

PBP2a , encoded by the mecA gene, is the primary determinant of methicillin (B1676495) resistance in MRSA. Its low affinity for most β-lactam antibiotics allows the bacteria to continue cell wall synthesis even in the presence of these drugs. nih.gov Therefore, inhibiting PBP2a is a key strategy to overcome MRSA resistance. nih.gov Some novel cephalosporins are effective against MRSA because they can bind to an allosteric site on PBP2a, which induces a conformational change that opens up the active site for covalent modification. nih.govnih.gov

PBP4 is another transpeptidase that contributes to the high-level β-lactam resistance in some S. aureus strains, often in cooperation with other PBPs. nih.govnih.gov Overproduction of PBP4 can significantly increase resistance levels. nih.gov Consequently, inhibitors of PBP4 are also being investigated as potential therapeutics to resensitize MRSA to existing β-lactam antibiotics. nih.gov

Amidinobenzimidazole derivatives have shown promising activity against MRSA, suggesting that the benzimidazole scaffold could be effective in targeting these bacterial proteins. tandfonline.comnih.govnih.gov

Cellular Pathway Modulation and Molecular Mechanisms

The biological effects of benzimidazole derivatives are often the result of their ability to modulate various intracellular signaling pathways. nih.govnih.govnih.gov By interacting with key proteins in these pathways, such as kinases and transcription factors, these compounds can influence fundamental cellular processes like proliferation, inflammation, and apoptosis. nih.govnih.gov

For example, some benzimidazole derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenases (COX) and other mediators of inflammation like TNF-α and various interleukins. nih.gov In the context of cancer, benzimidazoles can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases. nih.gov

Furthermore, the modulation of signaling pathways such as the NF-κB pathway has been linked to the pro-apoptotic effects of some bioactive compounds. nih.gov The diverse pharmacological profile of the benzimidazole nucleus highlights its potential as a "privileged structure" in medicinal chemistry for the development of agents that can selectively modulate cellular pathways involved in various diseases. nih.gov

Cell Cycle Arrest Mechanisms in Cancer Models

Derivatives of 1H-benzimidazole have demonstrated significant potential in cancer therapy by inducing cell cycle arrest, a crucial mechanism for inhibiting the uncontrolled proliferation of cancer cells. These compounds can halt the cell cycle at various checkpoints, preventing the cell from progressing to the next phase and ultimately leading to cell death.

The mechanisms of action often involve the modulation of key regulatory proteins. For instance, a novel benzimidazole derivative, designated BA586, has been shown to induce cell cycle arrest in the HCC1937 breast cancer cell line. oncologyradiotherapy.comoncologyradiotherapy.com This effect is achieved by increasing the expression levels of tumor suppressor proteins p53 and p21. oncologyradiotherapy.comoncologyradiotherapy.com The p53 protein plays a central role in cell cycle regulation, and its activation can trigger the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle. Furthermore, BA586 was found to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, by suppressing the EGFR/AKT axis. oncologyradiotherapy.comoncologyradiotherapy.com

Different benzimidazole derivatives can arrest the cell cycle at different phases. For example, some derivatives cause an arrest at the G0/G1 phase, while others act at the G1/S or G2/M checkpoints. nih.govmdpi.com One specific derivative, referred to as compound 5, was found to induce a G2/M phase arrest in MCF-7, DU-145, and H69AR cancer cell lines through a mechanism that is independent of p53. cbu.edu.tr Another compound, CCL299, induces a G1 phase arrest in HepG2 and HEp-2 cancer cells. This is associated with the upregulation of phosphorylated p53 and p21, and the downregulation of phosphorylated CDK2. nih.gov The ability of these compounds to target different phases of the cell cycle highlights the versatility of the benzimidazole scaffold in developing new anticancer agents. semanticscholar.org

Table 1: Effects of Benzimidazole Derivatives on Cell Cycle Regulation in Cancer Models

Compound/Derivative Cancer Cell Line Effect on Cell Cycle Key Molecular Targets/Pathways Reference(s)
BA586 HCC1937 (Breast) Arrest ↑ p53, ↑ p21, ↓ pAKT (inhibition of PI3K/Akt pathway) oncologyradiotherapy.comoncologyradiotherapy.com
Compound 13 A549 (Lung), MDA-MB-231 (Breast) G1/S Arrest EGFR Inhibition mdpi.com
Compound 13 SKOV3 (Ovarian) S Phase Arrest EGFR Inhibition mdpi.com
Compound 5 MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) G2/M Arrest p53-independent mechanism cbu.edu.tr
CCL299 HepG2 (Hepatoblastoma), HEp-2 (Cervical) G1 Arrest ↑ p-p53, ↑ p21, ↓ p-CDK2 nih.gov
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) p53-wild-type Breast Cancer Cells G1 Checkpoint Activation ↑ p21Cip1 nih.gov

Induction of Apoptosis at the Molecular Level

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a primary mechanism through which benzimidazole derivatives exert their anticancer effects. Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells, and its evasion is a hallmark of cancer.

The molecular pathways leading to apoptosis induction by benzimidazole compounds are diverse. The derivative BA586, for example, triggers apoptosis in breast cancer cells, which is confirmed by the cleavage of Poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. oncologyradiotherapy.com This process is also associated with DNA fragmentation, which in turn elevates p53 levels, further promoting the apoptotic cascade. oncologyradiotherapy.comoncologyradiotherapy.com

Other benzimidazole derivatives have been shown to target key proteins in the apoptotic pathway. A study on a series of novel benzimidazole derivatives revealed that compounds C1 and D1 effectively induce apoptosis in glioblastoma, prostate, breast, and lung cancer cells by significantly reducing the mRNA and protein levels of Bcl-2. nih.govresearchgate.net Bcl-2 is a major anti-apoptotic protein, and its inhibition is a key strategy in cancer therapy. nih.gov Further studies have shown that other derivatives, such as compounds 4c and 4e, induce apoptosis by not only decreasing Bcl-2 but also by increasing the levels of the pro-apoptotic protein Bax and activating caspases, which are the executive enzymes of apoptosis. nih.govresearchgate.net Specifically, the levels of caspase-3 and caspase-8 were found to be elevated. nih.govresearchgate.net The intrinsic, or mitochondrial, pathway of apoptosis is also implicated, as some derivatives have been reported to stimulate mitochondria-dependent apoptotic cell death. nih.gov

Table 2: Molecular Mechanisms of Apoptosis Induction by Benzimidazole Derivatives

Compound/Derivative Cancer Cell Line(s) Apoptotic Mechanism Key Molecular Events Reference(s)
BA586 HCC1937 (Breast) Intrinsic Pathway PARP cleavage, DNA fragmentation, ↑ p53 oncologyradiotherapy.comoncologyradiotherapy.comoncologyradiotherapy.com
Compounds 10 & 13 MDA-MB-231 (Breast), SKOV3 (Ovarian) - Induction of early and late apoptosis semanticscholar.org
Compounds C1 & D1 T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) Bcl-2 Inhibition ↓ Bcl-2 mRNA and protein levels nih.govresearchgate.net
Compounds 4c & 4e NCI-60 panel Modulation of Bcl-2 family and Caspase activation ↓ Bcl-2, ↑ Bax, ↑ Caspase-3, ↑ Caspase-8 nih.govresearchgate.net
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Cervical Cancer Mitochondria-dependent intrinsic pathway - nih.gov

Mechanistic Insights into Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. Some benzimidazole derivatives have been found to possess significant antioxidant properties, which may contribute to their therapeutic effects.

The antioxidant mechanisms of these compounds have been investigated through various in vitro assays. A study focusing on a series of new 1H-benzimidazol-2-yl hydrazones demonstrated their ability to act as radical scavengers against stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). rsc.org The most effective compounds in this series were the 2,3- and 3,4-dihydroxy hydrazones. rsc.org Theoretical calculations using Density Functional Theory (DFT) have suggested that the antioxidant activity of these hydrazones proceeds via a Hydrogen Atom Transfer (HAT) mechanism in nonpolar environments and a Sequential Proton Loss Electron Transfer (SPLET) mechanism in polar media. rsc.org

Another study evaluated a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives for their ability to inhibit lipid peroxidation (LPO). nih.gov Lipid peroxidation is a key process in cellular injury caused by oxidative stress. The results showed that most of the synthesized compounds exhibited LPO inhibitory activity, with one compound bearing a p-bromophenyl substituent showing the highest activity (57% inhibition), comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The ability of certain benzimidazole derivatives to combine antioxidant activity with anticancer properties makes them particularly promising candidates for further development. researchgate.net

Table 3: Antioxidant Mechanisms of Benzimidazole Derivatives

Compound/Derivative Class Antioxidant Assay/Model Proposed Mechanism Key Findings Reference(s)
1H-benzimidazol-2-yl hydrazones DPPH and ABTS radical scavenging, Iron-induced oxidative damage Hydrogen Atom Transfer (HAT) in nonpolar media, Sequential Proton Loss Electron Transfer (SPLET) in polar media Dihydroxy substituted hydrazones were the most effective radical scavengers. rsc.org
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides Inhibition of NADPH-dependent lipid peroxidation (LPO) in rat liver microsomes Free radical scavenging Compound with a p-bromophenyl substituent showed 57% LPO inhibition. nih.gov
1H-benzimidazol-2-yl hydrazones with methoxy (B1213986)/hydroxy phenyl moieties - - Trimethoxy and hydroxy dimethoxy derivatives showed strong antioxidant activity. researchgate.net

Emerging Applications and Future Research Trajectories for 1h Benzimidazole 2 Carboximidamide

Catalytic Applications in Organic Transformations

The benzimidazole (B57391) scaffold is a cornerstone in the development of catalysts and ligands for organic synthesis. The introduction of the 2-carboximidamide group is anticipated to bestow unique catalytic properties, although specific research on this compound is limited. The potential applications are inferred from the behavior of closely related benzimidazole derivatives.

Use in Cross-Coupling and Asymmetric Transformation Reactions

Benzimidazole derivatives have been successfully employed in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium complexes bearing benzimidazole-based ligands have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net The nitrogen atoms of the benzimidazole ring and the additional donor atoms from substituents at the 2-position can effectively stabilize the metal center, facilitating the catalytic cycle.

While no specific studies detailing the use of 1H-Benzimidazole-2-carboximidamide in cross-coupling reactions are available, the carboximidamide moiety, with its additional nitrogen donors, could potentially enhance the stability and activity of catalytic species. This could be particularly relevant in creating a well-defined coordination sphere around a metal catalyst, which is crucial for achieving high efficiency and selectivity.

In the realm of asymmetric transformations, the development of chiral ligands is paramount. The C2-symmetric nature of some benzimidazole-based ligands has been exploited in asymmetric catalysis. Although this compound itself is not chiral, it can be derivatized to incorporate chiral auxiliaries, thereby opening avenues for its use in asymmetric synthesis. The rigid benzimidazole backbone combined with a strategically positioned chiral group could lead to ligands that induce high enantioselectivity in a range of reactions.

Role as a Ligand in Homogeneous Catalysis

The efficacy of a ligand in homogeneous catalysis is largely determined by its electronic and steric properties, and its ability to form stable and reactive complexes with transition metals. Benzimidazole derivatives are known to act as excellent N-donor ligands. researchgate.net The this compound offers multiple coordination sites: the two nitrogen atoms of the imidazole (B134444) ring and the two nitrogen atoms of the carboximidamide group. This multidentate character makes it a promising candidate for a ligand in homogeneous catalysis.

The coordination of such a ligand to a metal center can influence the metal's redox properties and the stability of various intermediates in a catalytic cycle. For example, in gold catalysis, the nature of the ligand is critical in modulating the reactivity of the gold center. researchgate.net Bifunctional ligands, which can participate in bond activation steps, have been shown to be particularly effective. nih.gov The carboximidamide group in this compound could potentially participate in proton transfer or hydrogen bonding interactions with substrates, thus acting as a bifunctional ligand to facilitate catalytic transformations.

The table below summarizes the potential of this compound in catalysis based on the known applications of related benzimidazole derivatives.

Catalytic ApplicationPotential Role of this compoundRationale based on Analogous Compounds
Cross-Coupling Reactions As a ligand for palladium or other transition metals.Benzimidazole derivatives are effective ligands in Suzuki-Miyaura and other cross-coupling reactions, stabilizing the catalytic species. nih.govresearchgate.net
Asymmetric Catalysis As a scaffold for the synthesis of new chiral ligands.Chiral benzimidazole ligands have been used to induce enantioselectivity. researchgate.net
Homogeneous Catalysis As a multidentate N-donor ligand.The multiple nitrogen sites can form stable chelates with metal ions, enhancing catalytic activity and stability. researchgate.net
Bifunctional Catalysis The carboximidamide group could participate in substrate activation.Amine and amide-functionalized phosphine (B1218219) ligands have shown cooperative effects in gold catalysis. nih.gov

Development in Advanced Materials Science

The rigid, planar structure and rich electronic properties of the benzimidazole system make it a valuable building block for advanced materials. alfa-chemistry.com The incorporation of a 2-carboximidamide group can further tailor the properties of these materials.

Integration into Functional Polymers and Dyes

Benzimidazole units are integrated into polymers to enhance their thermal stability and mechanical properties. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical resistance. The introduction of functional groups, such as the carboximidamide group, onto the benzimidazole monomer can allow for post-polymerization modifications or influence the polymer's solubility and processing characteristics. The basic nature of the carboximidamide could also be exploited to create polymers with pH-responsive properties.

In the field of dyes, benzimidazole derivatives are known to be fluorescent and are used as whitening agents. alfa-chemistry.comwikipedia.org The electronic properties of the 2-carboximidamide substituent would be expected to influence the absorption and emission spectra of the benzimidazole chromophore. By extending the conjugation or by introducing donor-acceptor character within the molecule, it may be possible to design novel dyes with specific colors and photophysical properties. For instance, rhenium complexes with benzimidazole-functionalized arenes have been studied as dye mimics. researchgate.net

Application in Materials with Specific Electronic Properties

Benzimidazole derivatives are widely investigated for their applications in organic electronics, serving as electron transport materials, hole transport materials, and emitters in organic light-emitting diodes (OLEDs). alfa-chemistry.com Their electron-deficient nature, a consequence of the imidazole ring, facilitates electron transport. The substituent at the 2-position plays a crucial role in tuning the electronic energy levels (HOMO and LUMO) of the molecule.

The strong electron-donating and withdrawing characteristics of the carboximidamide group could be used to fine-tune the electronic properties of this compound for specific applications in electronic devices. For example, N-aryl-2-amidinobenzimidazoles could be designed to have specific HOMO-LUMO gaps, making them suitable for use as host materials or emitters in OLEDs. The ability of the carboximidamide group to engage in strong intermolecular hydrogen bonding could also be beneficial for promoting ordered packing in the solid state, which is often a prerequisite for efficient charge transport in organic semiconductors.

The potential applications of this compound in materials science are summarized in the table below.

Material ApplicationPotential Role of this compoundRationale based on Analogous Compounds
Functional Polymers As a monomer or functional additive.Polybenzimidazoles exhibit high thermal stability. Functional groups can impart new properties like pH-responsiveness.
Dyes As a core chromophore or a building block for larger dyes.Benzimidazole derivatives are known to be fluorescent. Substituents can tune the photophysical properties. researchgate.netalfa-chemistry.comwikipedia.org
Organic Electronics As an electron or hole transport material, or as an emitter.The benzimidazole core is an excellent electron transporter. The 2-substituent can be used to tune the HOMO/LUMO levels for specific device architectures. alfa-chemistry.com

Innovative Design Principles for Molecular Probes and Pro-drugs

The benzimidazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to mimic natural purines. nih.govresearchgate.net This makes it an excellent starting point for the design of new therapeutic agents and diagnostic tools.

The design of molecules based on the this compound structure for applications as molecular probes or pro-drugs would leverage the specific properties of the carboximidamide group. As a molecular probe, the strong chelating ability of the carboximidamide could be used to bind specific metal ions, with a corresponding change in fluorescence or other spectroscopic signal. Furthermore, the benzimidazole core itself is fluorescent, and its emission can be sensitive to the local environment, making it a potential scaffold for developing sensors for pH or specific biomolecules.

In the context of pro-drug design, the carboximidamide group could be used to improve the pharmacokinetic properties of a drug molecule. For example, it could be designed to be cleaved by specific enzymes at the target site, releasing the active drug. The basicity of the carboximidamide could also be used to enhance the solubility and bioavailability of a parent drug.

A notable example of a closely related compound in drug design is the use of 1H-benzo[d]imidazole-2-carboxamide derivatives as inhibitors of Pin1, an enzyme implicated in cancer. mdpi.com This suggests that the this compound scaffold could also be a promising starting point for the development of enzyme inhibitors. The carboximidamide group, being a strong hydrogen bond donor and acceptor, could form key interactions with amino acid residues in the active site of a target enzyme.

The table below outlines the potential of this compound in the design of molecular probes and pro-drugs.

ApplicationDesign PrincipleRationale based on Analogous Compounds
Molecular Probes Exploiting the chelating and fluorescent properties.The benzimidazole core is a known fluorophore. The carboximidamide can act as a binding site for analytes.
Pro-drugs Using the carboximidamide as a cleavable promoiety.The lability of the group can be tuned for controlled drug release. The basicity can enhance solubility.
Enzyme Inhibitors The carboximidamide can act as a pharmacophore for binding to active sites.1H-benzo[d]imidazole-2-carboxamide derivatives have been developed as Pin1 inhibitors, demonstrating the potential of this scaffold. mdpi.com

Rational Design of Enhanced Molecular Recognition Systems

The rational design of molecules capable of selective recognition is a cornerstone of advancements in sensing, catalysis, and separation science. The this compound structure is an excellent candidate for creating sophisticated molecular recognition systems, particularly for anions and biological macromolecules.

Future research will likely focus on computational and experimental methodologies to guide the design of these systems. Molecular dynamics (MD) simulations, for instance, can be employed to model the non-covalent interactions between the benzimidazole scaffold and a target molecule in a pre-polymerization or pre-assembly state. nih.gov This computational approach allows for the screening of various functional monomers and cross-linkers to predict which will result in the strongest and most selective binding, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.gov

A key application lies in the development of novel fluorescent sensors. Benzimidazole derivatives have been rationally designed as anion receptors by incorporating fluorophores like 1,10-phenanthroline. researchgate.net In such systems, the benzimidazole N-H protons and other hydrogen-bond donors can interact with anions. This binding event can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence ("turn-on" or "turn-off" response). researchgate.net The carboximidamide group, with its own set of hydrogen bond donors and acceptors, could further enhance the selectivity and affinity of these interactions. Future work will explore the fine-tuning of these sensors by modifying the benzimidazole core and the appended fluorophore to achieve high selectivity for specific anions of biological or environmental importance.

Table 1: Design Strategies for Molecular Recognition Systems

Design Approach Key Principles Potential Application Supporting Evidence
Computational Modeling Use of Molecular Dynamics (MD) simulations to predict binding affinities and guide monomer selection. nih.gov Development of highly selective molecularly imprinted polymers (MIPs). nih.gov MD simulations successfully predicted N-vinylpyrrolidone as a superior functional monomer for curcuminoid binding. nih.gov
Fluorophore Conjugation Linking the benzimidazole core to a fluorescent reporter group. researchgate.net Creation of "turn-on" or "turn-off" fluorescent sensors for specific anions. researchgate.net Benzimidazole-phenanthroline conjugates show distinct fluorescence responses to various anions like chloride, fluoride, and acetate (B1210297). researchgate.net

| Functional Group Tuning | Modifying substituents on the benzimidazole ring to alter binding properties. | Enhancing selectivity and affinity for target molecules. | N/A |

Strategies for Developing Biologically Active Prodrug Forms

While this compound and its derivatives may possess intrinsic biological activity, their therapeutic potential can be hampered by suboptimal pharmacokinetic properties, such as poor solubility, low membrane permeability, or rapid metabolism. semanticscholar.org Prodrug strategies, which involve the chemical modification of a drug into a temporarily inactive form, offer a powerful approach to overcome these limitations. nih.govacs.org

The this compound structure presents several handles amenable to prodrug derivatization:

The Amidine Group: The basic and polar amidine group can be masked to increase lipophilicity and improve membrane permeability. This can be achieved by converting it into N-acyloxyamidines, N-phosphoramidates, or other moieties that are stable in the gastrointestinal tract but are cleaved by enzymes (e.g., esterases, phosphoramidases) in the target tissue or cell to release the active amidine. nih.gov

The Benzimidazole N-H Group: The acidic proton on the imidazole ring can be derivatized. For example, N-alkylation or N-acylation can modify the compound's physical properties. A particularly attractive strategy is the use of N-acyloxymethyl or N-phosphonooxymethyl groups, which can be designed to be cleaved by intracellular enzymes, regenerating the parent compound.

The primary goal of these strategies is to improve properties like oral bioavailability. semanticscholar.org By temporarily neutralizing the polar functional groups, the prodrug can more easily pass through the lipid bilayers of intestinal cells. Once absorbed, the prodrug is metabolized to the active parent drug, achieving higher systemic or targeted concentrations than could be reached by administering the parent drug itself. nih.gov Future research will focus on designing and synthesizing a library of prodrugs of this compound and evaluating their chemical stability, enzymatic cleavage kinetics, and pharmacokinetic profiles in preclinical models. acs.org

Future Directions in Synthetic Methodology

The exploration of the full potential of this compound hinges on the ability to synthesize it and its derivatives efficiently and sustainably. Future research in synthetic methodology will address both the creation of more complex molecular architectures and the development of greener, more practical synthetic protocols.

Exploration of Novel Synthetic Routes to Complex Architectures

To broaden the therapeutic and material applications of this scaffold, it is essential to develop synthetic routes that allow for its incorporation into more complex molecular frameworks. This involves creating hybrid molecules that combine the properties of the amidinobenzimidazole core with other pharmacophores or functional units.

One promising direction is the synthesis of molecules where the this compound is connected to other heterocyclic systems. For example, derivatives have been synthesized where an amidinobenzimidazole is linked to a 1-aryl-substituted 1,2,3-triazole via a phenoxymethylene linker. nih.gov This modular approach allows for the systematic variation of multiple components of the final molecule—the substituents on the amidine, the benzimidazole ring, and the triazole moiety—to fine-tune biological activity. nih.gov Future work will likely expand on this concept, exploring different linkers and pairing the benzimidazole core with a wider variety of biologically active heterocycles to create novel compounds with potentially synergistic or multi-target activities.

Development of Highly Efficient and Sustainable Synthesis Protocols

Traditional multi-step organic syntheses often involve harsh conditions, hazardous solvents, and costly catalysts, posing challenges for large-scale production and environmental sustainability. mdpi.com A major future direction is the development of highly efficient and "green" synthesis protocols for this compound and its analogs.

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the synthesis of 1,2-disubstituted benzimidazoles, often under solvent-free conditions. mdpi.com Applying this technology to the synthesis of the 2-carboximidamide derivative could provide a rapid and energy-efficient route.

Novel Catalysis: The use of eco-friendly and reusable catalysts is a central tenet of green chemistry. Research has demonstrated the use of recyclable ionic liquids and metal nanoparticles (e.g., ZnO) as effective catalysts for benzimidazole synthesis under mild conditions. acs.orgnih.gov Future efforts will focus on identifying catalysts that are not only efficient and recyclable but also selective for the formation of the 2-carboximidamide functional group.

Solvent-Free and Water-Based Reactions: Conducting reactions in water or without any solvent significantly reduces environmental impact. mdpi.com Methods for synthesizing benzimidazoles via simple grinding of reactants with a few drops of water have been reported, offering a highly attractive, eco-friendly alternative to conventional solvent-based methods.

Table 2: Modern and Sustainable Synthetic Protocols for Benzimidazoles

Method Key Features Advantages Supporting Evidence
Microwave-Assisted Synthesis Use of microwave irradiation, often solvent-free. Rapid reaction times (5-10 min), high yields (86-99%), reduced energy consumption. mdpi.com Efficient synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃ as a catalyst. mdpi.com
Nanocatalysis Employs zinc oxide nanoparticles (ZnO-NPs) as a catalyst. High yields, short reaction times, recyclable catalyst, environmentally benign. acs.org ZnO-NPs effectively catalyze the cyclocondensation of o-phenylenediamine (B120857) with aldehydes. acs.org
Ionic Liquid Catalysis Uses a reusable heterocyclic ionic liquid as the catalyst. Mild reaction conditions (room temperature), good to excellent yields, recyclable catalyst. nih.gov Facile synthesis of 2-aminobenzoxazoles, a related heterocycle. nih.gov

| Grinding/Water-Based | Mechanical grinding of reactants with minimal or no solvent. | Environmentally friendly, operational simplicity, no need for chromatographic purification. | A green chemical procedure for the synthesis of 2-aryl substituted benzimidazoles. |

Unexplored Biological Target Landscapes and Mechanistic Discovery

While benzimidazole derivatives are known to interact with a wide range of biological targets, the specific landscape for this compound remains largely uncharted. nih.gov Future research will be dedicated to identifying novel molecular partners for this compound and elucidating the mechanisms through which these interactions confer biological activity.

Identification of Novel Protein and Nucleic Acid Targets

The unique structural features of this compound suggest it has the potential to bind to both proteins and nucleic acids through a combination of hydrogen bonding, electrostatic interactions, and aromatic stacking.

Nucleic Acid Interactions: The planar benzimidazole ring is a classic DNA minor-groove binding motif. The positively charged amidinium group at physiological pH would further strengthen this interaction through electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov Research on amidinobenzimidazole derivatives has confirmed their ability to bind to calf-thymus DNA (ctDNA) and RNA, as demonstrated by UV-Vis spectroscopy, circular dichroism, and thermal denaturation assays. nih.gov Future studies should aim to define the sequence or structural specificity of this binding, investigate interactions with non-canonical DNA structures (e.g., G-quadruplexes), and explore how such binding translates into a biological effect, such as the inhibition of transcription or replication.

Potential Protein Targets: The broader benzimidazole class of compounds has been shown to inhibit a variety of enzymes, suggesting potential targets for this compound. youtube.comyoutube.com

DNA Topoisomerases: Some benzimidazole derivatives are potent inhibitors of eukaryotic DNA topoisomerase I and II, enzymes critical for managing DNA topology during replication and transcription. nih.gov These compounds act as "poisons," trapping the enzyme-DNA complex and leading to cytotoxic DNA strand breaks. nih.gov Given its DNA-binding potential, this compound is a prime candidate for investigation as a topoisomerase inhibitor.

Kinases: Various kinases have been identified as targets for benzimidazole-containing compounds. The development of N-aryl-2-aminobenzimidazoles as potential CDK1 inhibitors highlights this possibility. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer drugs. Certain N,2,6-trisubstituted 1H-benzimidazole derivatives have shown inhibitory activity against DHFR. nih.gov

Amidases and Proteases: The carboximidamide moiety mimics a protonated amide or a transition state for peptide bond hydrolysis, suggesting that enzymes such as amidases or proteases could be potential targets. nih.gov

Future discovery efforts will involve high-throughput screening against diverse enzyme panels and protein target libraries, followed by detailed mechanistic studies and molecular docking to validate hits and guide the design of more potent and selective inhibitors.

Table 3: Potential Unexplored Biological Targets for this compound

Target Class Specific Example(s) Rationale for Interaction Supporting Evidence (for related compounds)
Nucleic Acids DNA (minor groove), RNA Planar aromatic system for intercalation/groove binding; cationic amidine for electrostatic interaction with phosphate backbone. Amidinobenzimidazole derivatives show binding affinity towards ctDNA and RNA. nih.gov
Topoisomerases Topoisomerase I & II DNA binding and potential to stabilize the enzyme-DNA cleavage complex. 2,5-disubstituted-benzimidazoles inhibit both Topo I and Topo II. nih.gov
Kinases Cyclin-Dependent Kinase 1 (CDK1) The benzimidazole scaffold is a common pharmacophore in kinase inhibitors. N-aryl-2-aminobenzimidazoles identified as potential CDK1 inhibitors. researchgate.net

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Structural similarity to known heterocyclic inhibitors. | N,2,6-trisubstituted 1H-benzimidazoles show activity against DHFR. nih.gov |

Elucidation of Undiscovered Mechanisms of Biological Action

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. However, the specific compound This compound remains an enigmatic molecule, with its full therapeutic potential and mechanisms of action yet to be completely understood. While research has illuminated some pathways, the scientific community is actively exploring novel biological targets and cellular interactions that could unlock new applications for this compound. This section delves into the current understanding and future research trajectories aimed at elucidating the undiscovered mechanisms of this compound.

The exploration for novel mechanisms is driven by the structural similarities of this compound to other biologically active benzimidazoles, which are known to interact with a variety of biological targets. The core benzimidazole structure, a bicyclic aromatic heterocycle, provides a versatile framework that can be tailored to interact with specific enzymatic pockets or receptor sites. The addition of the carboximidamide group at the 2-position introduces a unique electronic and steric profile, suggesting the potential for novel biological interactions not observed with other benzimidazole derivatives.

One of the key areas of investigation for undiscovered mechanisms is its potential role as a modulator of bacterial resistance. A patent has identified This compound as a potential bacterial efflux pump inhibitor. google.com Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting these pumps can restore the efficacy of existing antimicrobial drugs. The exact mechanism by which this compound might inhibit these pumps is still a subject of research. It could involve competitive binding to the pump's active site, allosteric modulation of the pump's conformation, or disruption of the energy source that powers the pump. Further studies are needed to validate this activity and to identify the specific types of efflux pumps it may target.

Another avenue of research is the investigation of its potential as an antiviral agent. A patent has described heterocyclic substituted 2-methyl-benzimidazoles as having antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). While this patent does not specifically name this compound, the structural relationship suggests that it could be a candidate for antiviral research. The mechanism could involve the inhibition of viral entry into host cells, interference with viral replication enzymes, or modulation of the host's immune response to the infection.

The table below outlines some of the potential, yet unconfirmed, biological targets for this compound, based on the activities of related compounds and theoretical considerations.

Potential Biological TargetAssociated Disease or ConditionPutative Mechanism of Action
Bacterial Efflux PumpsBacterial InfectionsInhibition of antibiotic efflux, leading to increased intracellular concentration of antibiotics.
Viral Proteins (e.g., polymerases, proteases)Viral InfectionsInterference with viral replication and propagation.
TubulinCancer, Fungal InfectionsDisruption of microtubule formation, leading to cell cycle arrest and apoptosis.
KinasesCancer, Inflammatory DiseasesModulation of signaling pathways involved in cell growth, differentiation, and inflammation.
DNA/RNACancer, Viral InfectionsIntercalation or groove binding, leading to inhibition of replication and transcription.

Future research will likely employ a combination of computational and experimental approaches to uncover these and other potential mechanisms. In silico methods such as molecular docking and pharmacophore modeling can be used to predict potential binding sites on various protein targets. These computational predictions can then be validated through in vitro assays, such as enzyme inhibition studies and cell-based functional assays.

Furthermore, advanced techniques like chemical proteomics and transcriptomics could provide a more global view of the cellular pathways affected by this compound. By identifying changes in protein expression or gene transcription in response to the compound, researchers can gain valuable insights into its mechanism of action and potentially identify novel therapeutic targets.

The elucidation of these undiscovered mechanisms is a critical step in realizing the full therapeutic potential of this compound. A deeper understanding of its biological interactions will not only pave the way for new clinical applications but also provide a foundation for the rational design of more potent and selective second-generation derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Benzimidazole-2-carboximidamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via oxidative cyclocondensation of o-phenylenediamine derivatives with nitriles or amidines under acidic conditions. For example, manganese(IV) oxide in dichloromethane at 25°C for 2 hours achieves ~85% yield for analogous benzimidazole carbaldehydes . Alternative methods include multi-component reactions using catalytic Ru complexes with hydroperoxides, which optimize regioselectivity . Key factors affecting yield include solvent polarity (e.g., DCM vs. aqueous systems), temperature (50–80°C), and stoichiometric ratios of precursors .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : The NH stretching vibrations of the amidine group appear at 3300–3400 cm⁻¹, while C=N stretches are observed at 1600–1650 cm⁻¹ .
  • NMR : 1H^1H NMR shows aromatic protons at δ 7.2–8.1 ppm (multiplet) and amidine NH protons at δ 5.5–6.0 ppm (broad singlet). 13C^{13}C NMR confirms the carboximidamide carbon at δ 155–160 ppm .
  • Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula (C₈H₈N₄), with fragmentation patterns indicating loss of NH₂ groups .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry place (<25°C) away from oxidizers. In case of inhalation, move to fresh air and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. Exact exchange terms improve accuracy for ionization potentials (error <2.4 kcal/mol) . Solvent effects (PCM model) refine dipole moment predictions (~5.2 D in water), critical for understanding solubility and intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic data for benzimidazole derivatives?

  • Methodology : Discrepancies in NH proton chemical shifts (e.g., δ 5.5 vs. δ 6.2 ppm) arise from tautomerism or hydrogen bonding. Variable-temperature NMR (VT-NMR) at −40°C to 80°C identifies dynamic equilibria. X-ray crystallography (e.g., SHELX-refined structures) confirms predominant tautomeric forms . For example, dimethylformamide solvates stabilize specific conformers via N–H···O interactions .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) reveals binding affinities (−8.2 kcal/mol) to kinase domains (e.g., EGFR) via hydrogen bonds with Asp831 and hydrophobic interactions with Leu694. In vitro assays (IC₅₀ = 1.2 µM) validate inhibition of ATP-binding pockets . Structure-activity relationship (SAR) studies show that substituting the amidine group with methyl enhances bioavailability (LogP = 1.8 vs. 0.9) .

Q. What catalytic systems improve regioselectivity in benzimidazole functionalization?

  • Methodology : Ru(II) catalysts with pyridinedicarboxylate ligands enable C–H activation at the 4-position of the benzimidazole ring. For example, [Ru(bpp)(pydic)] in acetonitrile at 70°C achieves 85% yield for 4-cyano derivatives, with TOF = 12 h⁻¹ . Kinetic studies (Eyring plots) reveal a ΔG‡ of 18 kcal/mol, favoring a concerted metalation-deprotonation mechanism .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation at pH 7.0 but 20% degradation at pH 2.0 (HCl), forming 2-aminobenzimidazole via hydrolysis. LC-MS identifies degradation products (m/z 134.1 for amidine cleavage). Ecotoxicology assays (Daphnia magna LC₅₀ = 12 mg/L) indicate moderate aquatic toxicity .

Key Recommendations for Researchers

  • Synthesis : Prioritize Ru-catalyzed multi-component reactions for regioselective derivatization .
  • Characterization : Combine VT-NMR and X-ray crystallography to resolve tautomeric ambiguities .
  • Computational Modeling : Use hybrid functionals with exact exchange for accurate thermochemical data .
  • Biological Testing : Optimize amidine substituents to enhance membrane permeability (e.g., methyl or ethyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.